molecular formula C14H12O4S B14246570 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- CAS No. 342646-92-8

1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)-

Cat. No.: B14246570
CAS No.: 342646-92-8
M. Wt: 276.31 g/mol
InChI Key: KKZNODODXKAOJC-UHFFFAOYSA-N
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Description

1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- is a heterocyclic compound containing oxygen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- typically involves the cyclization of o-mercaptophenols with electrophiles. One common method is the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

342646-92-8

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-2,3-dihydro-1,4-benzoxathiine-5,7-diol

InChI

InChI=1S/C14H12O4S/c15-9-3-1-8(2-4-9)13-7-19-14-11(17)5-10(16)6-12(14)18-13/h1-6,13,15-17H,7H2

InChI Key

KKZNODODXKAOJC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2S1)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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